molecular formula C12H7BrFNO2 B13210242 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene

1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene

Cat. No.: B13210242
M. Wt: 296.09 g/mol
InChI Key: GPDSGGPVCGENDZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene is an aromatic compound with the molecular formula C12H7BrFNO2 and a molecular weight of 296.09 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-fluoro-2-(2-nitrophenyl)benzene derivatives.

    Reduction: 1-Bromo-3-fluoro-2-(2-aminophenyl)benzene.

    Oxidation: Various oxidized forms of the nitro group.

Scientific Research Applications

1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of biochemical pathways involving halogenated aromatic compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the nitro group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination provides a versatile platform for various chemical transformations and applications in research and industry.

Biological Activity

1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene is an aromatic compound that belongs to a class of nitro-substituted benzene derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of halogen and nitro groups in its structure may influence its reactivity and biological interactions, making it a subject of interest for researchers.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈BrFNO₂. Its structure includes:

  • A bromine atom (Br)
  • A fluorine atom (F)
  • A nitro group (NO₂)

This combination of substituents can significantly affect the compound’s electronic properties and biological activity.

PropertyValue
Molecular FormulaC₁₃H₈BrFNO₂
Molecular Weight305.10 g/mol
IUPAC NameThis compound
CAS Number[not provided]

Antimicrobial Activity

Nitro compounds, including this compound, have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, resulting in cellular damage and death. Research indicates that nitro-substituted compounds are effective against a range of pathogens, including bacteria and fungi .

Case Study : In a study examining various nitro compounds, it was found that derivatives with multiple electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group in the ortho position relative to other substituents was critical for maximizing this effect .

Anticancer Potential

The anticancer activity of nitro-substituted aromatic compounds has been explored in various studies. These compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The specific pathways can vary based on the structural features of the compound.

Research Findings : A study highlighted that certain nitro compounds could inhibit tumor growth by inducing cell cycle arrest and apoptosis in breast cancer cell lines. The bromine and fluorine substituents were noted to enhance the lipophilicity of the compounds, facilitating better membrane penetration and bioavailability .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Reduced nitro species can form covalent bonds with DNA, leading to strand breaks.
  • Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress by generating ROS, which can damage cellular components.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cellular proliferation, such as topoisomerases.

Comparative Analysis with Similar Compounds

When comparing this compound with other similar nitro-substituted compounds, it is evident that variations in halogen substitution significantly impact their biological profiles.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
5-NitroimidazoleHighModerate
Nitroaniline derivativesLowHigh

Properties

Molecular Formula

C12H7BrFNO2

Molecular Weight

296.09 g/mol

IUPAC Name

1-bromo-3-fluoro-2-(2-nitrophenyl)benzene

InChI

InChI=1S/C12H7BrFNO2/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15(16)17/h1-7H

InChI Key

GPDSGGPVCGENDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)[N+](=O)[O-]

Origin of Product

United States

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